Ethanesulfonamide, N-[3-(1H-imidazol-4-ylmethyl)-2-methylphenyl]- is a chemical compound that belongs to a class of compounds known for their potential therapeutic applications. This compound is characterized by the presence of an imidazole ring and a sulfonamide group, which contribute to its biological activity. The compound has garnered attention for its potential use as an alpha-1A adrenoceptor agonist, which may be beneficial in treating various medical conditions, such as urinary incontinence and nasal congestion .
Ethanesulfonamide, N-[3-(1H-imidazol-4-ylmethyl)-2-methylphenyl]- can be classified under the broader category of imidazole derivatives. These compounds are often explored in medicinal chemistry due to their diverse pharmacological properties. The specific classification of this compound aligns it with sulfonamides, which are known for their antibacterial properties, but this particular derivative is being investigated for other therapeutic effects .
The synthesis of Ethanesulfonamide, N-[3-(1H-imidazol-4-ylmethyl)-2-methylphenyl]- typically involves multi-step organic reactions. One common approach includes:
Each step requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product .
The molecular formula of Ethanesulfonamide, N-[3-(1H-imidazol-4-ylmethyl)-2-methylphenyl]- is with a molecular weight of approximately 285.36 g/mol.
The structural representation includes:
The InChI key for this compound is CSCNWHGYASUZJH-UHFFFAOYSA-N
, which provides a unique identifier for chemical substances in databases .
Ethanesulfonamide, N-[3-(1H-imidazol-4-ylmethyl)-2-methylphenyl]- can undergo various chemical reactions typical for sulfonamides and imidazole derivatives:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy .
The mechanism of action of Ethanesulfonamide, N-[3-(1H-imidazol-4-ylmethyl)-2-methylphenyl]- primarily involves its interaction with alpha-1A adrenoceptors. Upon binding to these receptors:
Research indicates that compounds similar to Ethanesulfonamide are effective in modulating adrenergic responses, which is critical for their therapeutic application .
Ethanesulfonamide, N-[3-(1H-imidazol-4-ylmethyl)-2-methylphenyl]- exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate formulation strategies for pharmaceutical applications .
Ethanesulfonamide, N-[3-(1H-imidazol-4-ylmethyl)-2-methylphenyl]- has potential applications in various scientific fields:
Ethanesulfonamide, N-[3-(1H-imidazol-4-ylmethyl)-2-methylphenyl]- (IUPAC: N-[3-(1H-imidazol-5-ylmethyl)-2-methylphenyl]ethanesulfonamide), represents a structurally optimized class of α1-adrenoceptor ligands. Its molecular formula is C13H17N3O2S (molecular weight: 279.36 g/mol), featuring three critical pharmacophores:
This compound falls under the sulfonamide-based ligand classification, distinct from classical quinazoline-derived α-blockers like prazosin. The imidazole ring’s protonatable nitrogen (pKa ~7.0) allows pH-dependent receptor engagement, while the methyl group at the ortho-position of the phenyl ring optimizes steric fit within α1AR subtypes [5].
Table 1: Molecular Descriptors of Ethanesulfonamide, N-[3-(1H-imidazol-4-ylmethyl)-2-methylphenyl]-
Property | Value |
---|---|
IUPAC Name | N-[3-(1H-imidazol-5-ylmethyl)-2-methylphenyl]ethanesulfonamide |
CAS Registry | 9838192 (base structure) |
Molecular Formula | C13H17N3O2S |
XLogP | 1.7 (Moderate lipophilicity) |
Hydrogen Bond Donors | 2 (imidazole NH, sulfonamide NH) |
Hydrogen Bond Acceptors | 4 (sulfonyl O, imidazole N) |
Lipinski’s Rule Compliance | Yes |
The development of α1-adrenoceptor ligands progressed through three generations:
Sulfonamide-based ligands emerged as key scaffolds due to synthetic versatility and tunable receptor affinity. The imidazole incorporation in this compound represents a strategy to enhance CNS penetration and mimic histaminergic interactions, diverging from earlier phenethylamine-based designs [2] [5].
α1-Adrenoceptors regulate smooth muscle contraction in the prostate, urethra, and vasculature. Ethanesulfonamide derivatives target:
Table 2: Therapeutic Targeting by α1AR Subtypes
Subtype | Primary Tissue Localization | Therapeutic Effect of Modulation |
---|---|---|
α1A | Prostate stroma, urethra | Relaxation → Improved urine flow (BPH) |
α1B | Vascular smooth muscle | Vasodilation → Hypotension (Side effect) |
α1D | Bladder detrusor, spinal cord | Reduced afferent signaling → Decreased LUTS |
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3